3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone
Overview
Description
3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone is an organic compound that features both chloro and methoxy substituents on its aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:
Nitration: Introduction of nitro groups to the aromatic rings.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of chloro and methoxy groups.
Condensation: Formation of the propanone linkage.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen and methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures may interact with enzymes or receptors, influencing biochemical pathways. The chloro and methoxy groups could affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanone
- 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone
- 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone
Uniqueness
The unique combination of chloro and methoxy groups on the aromatic rings, along with the propanone linkage, may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-chlorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWKVSXNWVZPGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165311 | |
Record name | 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-60-8 | |
Record name | 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477320-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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